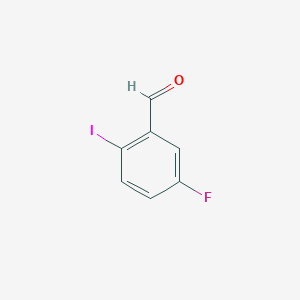

5-Fluoro-2-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLYLRIDDWCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652091 | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-44-3 | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877264-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Utility of Halogenated Benzaldehydes

An In-Depth Technical Guide to 5-Fluoro-2-iodobenzaldehyde for Advanced Research

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated synthons, particularly those incorporating both fluorine and a heavier halogen like iodine, offer a unique and powerful toolkit for the medicinal chemist. The fluorine atom, a bioisostere of the hydrogen atom, is strategically employed to enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the iodine atom provides a versatile handle for a myriad of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound (CAS No. 877264-4-3), a valuable but less-documented isomer in the family of fluoroiodobenzaldehydes. We will move beyond a simple recitation of data, focusing instead on the causality behind its properties, plausible experimental methodologies, and its potential as a strategic building block for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a disubstituted aromatic aldehyde. The physical properties reported by various chemical suppliers are summarized below. It is important to note that unlike its more common isomer, 2-Fluoro-5-iodobenzaldehyde (CAS 146137-76-0), comprehensive, peer-reviewed data for this specific compound is sparse. The data presented here is aggregated from supplier technical sheets.

| Property | Value | Source(s) |

| CAS Number | 877264-44-3 | [2][3] |

| Molecular Formula | C₇H₄FIO | [2][3] |

| Molecular Weight | 250.01 g/mol | [2][3] |

| Appearance | Solid (predicted, based on related compounds) | |

| Melting Point | Data not consistently reported | |

| Boiling Point | 256.6 °C at 760 mmHg | |

| Density | 1.962 g/cm³ | |

| Flash Point | 109 °C | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. | [3] |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMSO) | |

| SMILES | O=Cc1cc(F)ccc1I |

Spectroscopic Profile: An Expert-Predicted Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehyde proton and three for the aromatic protons.

-

Aldehyde Proton (CHO): A sharp singlet is predicted to appear far downfield, typically in the range of δ 9.9 - 10.2 ppm .[5] This significant deshielding is due to the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear between δ 7.0 - 8.0 ppm . Their specific shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

The proton at C6 (ortho to the aldehyde and meta to the fluorine) is expected to be the most downfield of the aromatic signals due to the deshielding effects of the adjacent aldehyde and iodine.

-

The proton at C4 (meta to both the aldehyde and iodine) will likely be a triplet or doublet of doublets.

-

The proton at C3 (ortho to the iodine and meta to the aldehyde) will be influenced by both groups, and its coupling to the adjacent fluorine (²JHF) will result in a characteristic doublet of doublets.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals.

-

Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield signal, typically appearing at δ 190 - 195 ppm .

-

Aromatic Carbons:

-

C-F: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be shifted significantly, typically appearing in the δ 160-165 ppm range.

-

C-I: The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect, likely appearing in the δ 90 - 100 ppm range.

-

C-CHO: The carbon attached to the aldehyde group will be found around δ 135-140 ppm .

-

The remaining three aromatic carbons (CH) will appear in the typical δ 115 - 145 ppm range, with their exact shifts influenced by the positions of the substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups.

-

C=O Stretch: A very strong, sharp absorption is expected in the region of 1690 - 1710 cm⁻¹ , characteristic of an aromatic aldehyde.[6]

-

C-H Stretch (Aldehyde): Two medium-intensity peaks are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.[4]

-

C-F Stretch: A strong absorption between 1200 - 1250 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450 - 1600 cm⁻¹ region.

Synthesis Pathway: Oxidation of a Precursor Alcohol

Commercial suppliers indicate that a common precursor to this compound is (5-Fluoro-2-iodophenyl)methanol. The conversion of this primary benzyl alcohol to the target aldehyde requires a mild oxidation protocol to prevent over-oxidation to the corresponding carboxylic acid. TEMPO-catalyzed oxidations are exceptionally well-suited for this purpose due to their high selectivity and mild reaction conditions.[7][8]

Proposed Experimental Protocol: TEMPO-Catalyzed Oxidation

Disclaimer: This protocol is a representative procedure based on established methods for selective alcohol oxidation.[8][9] It should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(5-Fluoro-2-iodophenyl)methanol (1.0 eq)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.02 eq)

-

Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous, 1.2 eq)

-

Potassium bromide (KBr) (0.1 eq)

-

Sodium bicarbonate (NaHCO₃) (0.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (5-Fluoro-2-iodophenyl)methanol (1.0 eq), TEMPO (0.02 eq), KBr (0.1 eq), and DCM.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Aqueous Addition: In a separate beaker, dissolve NaHCO₃ (0.5 eq) in the NaOCl solution (1.2 eq).

-

Oxidation: Add the aqueous NaOCl/NaHCO₃ solution dropwise to the cooled organic solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is often characterized by a color change.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Stir for 10 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with fresh DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality and Workflow Diagram

The success of this protocol hinges on the catalytic cycle of TEMPO. The active oxidant is the N-oxoammonium ion, which is generated in situ by the primary oxidant, NaOCl. This species selectively oxidizes the alcohol to an aldehyde while being reduced to the hydroxylamine form. The hydroxylamine is then re-oxidized by NaOCl to regenerate the catalyst, allowing for its use in small, substoichiometric amounts. The bicarbonate buffer maintains a slightly basic pH to prevent side reactions.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile intermediate. Its trifunctional nature (aldehyde, fluoride, iodide) allows for orthogonal chemical modifications.

-

Drug Discovery: The aldehyde can be used in reductive aminations to install amine-containing side chains, in Wittig-type reactions to form alkenes, or as a precursor for heterocyclic ring systems (e.g., quinolines, oxazines).[10] The iodo group is a prime site for palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups, rapidly building molecular complexity. This dual functionality is highly sought after in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents.[11]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides relies on building blocks that allow for systematic variation of substituents to optimize activity and environmental profile.

-

Materials Science: Halogenated aromatic compounds are precursors to organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The specific substitution pattern of this compound could be explored for creating materials with tailored electronic and photophysical properties.[12]

Safety and Handling

As a prudent Senior Application Scientist, it is imperative to underscore the importance of safety. While a full toxicological profile is not available, data for related compounds and the present functional groups suggest the following precautions.

-

GHS Classification (Predicted): Based on supplier data, the compound is classified as GHS07 (Warning).[3]

-

Hazard Statements: H302: Harmful if swallowed.[3] Related compounds are often irritants to the skin, eyes, and respiratory system.

-

Handling: Always handle in a chemical fume hood. Wear standard personal protective equipment, including safety glasses with side shields, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-524015). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

Chemistry Europe. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Pharmaceutical Potential: The Role of 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. chemscene.com [chemscene.com]

- 4. ias.ac.in [ias.ac.in]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. d-nb.info [d-nb.info]

- 10. oiccpress.com [oiccpress.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-iodobenzaldehyde in Organic Solvents

Abstract

5-Fluoro-2-iodobenzaldehyde is a key building block in modern medicinal chemistry and materials science. Its reaction performance, purification, and formulation are critically dependent on its solubility characteristics. This guide provides a comprehensive analysis of the solubility of this compound. Due to a lack of extensive published quantitative data, this document focuses on providing a robust framework for predicting and experimentally determining its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a trifunctional aromatic compound featuring an aldehyde, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a versatile precursor for a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and reductive aminations. The success of these synthetic applications, as well as subsequent purification and formulation processes, is intrinsically linked to the solubility of the compound.

Understanding the solubility of this compound is paramount for:

-

Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yields.

-

Purification Strategy: The choice of solvent systems for chromatography and recrystallization is dictated by the differential solubility of the target compound and its impurities.

-

Formulation Development: In drug discovery, the solubility of a compound in various excipients and delivery vehicles is a key determinant of its bioavailability and therapeutic efficacy.

This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound allows for a reasoned prediction of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIO | PubChem[1] |

| Molecular Weight | 250.01 g/mol | PubChem[1] |

| Melting Point | 45-48 °C | ChemicalBook[2] |

| Appearance | White to yellow crystals and chunks | ChemicalBook[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity Analysis:

This compound possesses a moderately polar character arising from the following structural features:

-

Aldehyde Group (-CHO): The carbonyl group is polar due to the significant difference in electronegativity between the carbon and oxygen atoms, resulting in a dipole moment.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.

-

Iodine Atom (-I): While less electronegative than fluorine, the iodine atom is polarizable and can participate in dipole-dipole interactions.

-

Benzene Ring: The aromatic ring is largely nonpolar, contributing a hydrophobic character to the molecule.

The interplay of these functional groups results in a molecule with a net dipole moment, rendering it more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound.

-

Moderate Solubility: Likely in solvents of intermediate polarity, such as dichloromethane (DCM) and chloroform.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, cyclohexane, and toluene. The energy required to overcome the intermolecular forces within the solid this compound and the solvent-solvent interactions in these nonpolar solvents would not be sufficiently compensated by solute-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive published solubility data, experimental determination is essential for obtaining accurate and reliable information. The following section provides detailed protocols for two robust methods: the gravimetric method and the UV/Vis spectroscopic method.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the concentration of the solute in the solution.

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, relying on the direct measurement of the mass of the dissolved solute.[5][6]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Separation:

-

Allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette.

-

Filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish.

-

-

Quantification:

-

Carefully evaporate the solvent from the evaporating dish in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

-

Once all the solvent has been removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of aliquot taken) * 100

-

UV/Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore and for determining lower solubility values.[7] It relies on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting linear plot will provide the basis for determining the concentration of the unknown saturated solution.

-

-

Preparation of Saturated Solution and Separation:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a filtered, saturated solution.

-

-

Quantification:

-

Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution.

-

Concentration of saturated solution: (Concentration of diluted solution) * (Dilution factor)

-

Recommended Solvents for Investigation

The following table provides a list of common organic solvents with varying polarities that are recommended for a comprehensive solubility study of this compound.

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Nonpolar | |||

| n-Hexane | Very Low | 69 | Expected to have very low solubility. |

| Toluene | Low | 111 | May show slight solubility due to aromatic interactions. |

| Intermediate Polarity | |||

| Diethyl Ether | Low | 35 | Good starting point for qualitative tests. |

| Dichloromethane (DCM) | Intermediate | 40 | Likely a good solvent. |

| Polar Aprotic | |||

| Ethyl Acetate | Intermediate | 77 | Expected to be a good solvent. |

| Tetrahydrofuran (THF) | Intermediate | 66 | Expected to be a good solvent. |

| Acetone | High | 56 | Expected to have high solubility. |

| Acetonitrile | High | 82 | Expected to have high solubility. |

| Dimethylformamide (DMF) | High | 153 | Likely to have very high solubility. |

| Dimethyl Sulfoxide (DMSO) | High | 189 | Likely to have very high solubility. |

| Polar Protic | |||

| Methanol | High | 65 | Expected to have high solubility. |

| Ethanol | High | 78 | Expected to have high solubility. |

Safety Considerations

As with any chemical handling, appropriate safety precautions must be observed when working with this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[8][9]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific hazard information and handling procedures.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Halogenated organic waste should be segregated.[11]

Caption: Key safety considerations for handling this compound and organic solvents.

Conclusion

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-iodobenzaldehyde. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

SlidePlayer. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-iodobenzaldehyde | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-iodobenzaldehyde | 146137-76-0 [chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hscprep.com.au [hscprep.com.au]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde via Sonogashira Coupling

Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction for the synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde from 5-Fluoro-2-iodobenzaldehyde and phenylacetylene. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This protocol is specifically tailored for researchers in drug discovery and materials science, offering a robust and reproducible method for generating highly functionalized arylalkyne building blocks. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Scientific Foundation: Mechanism and Rationale

The Sonogashira coupling is a powerful cross-coupling reaction that utilizes a dual-catalyst system, typically involving palladium and copper(I) salts, to couple terminal alkynes with aryl or vinyl halides.[1][3] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

The Catalytic Cycles: A Synergistic Partnership

The reaction mechanism is best understood as two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.

-

The Palladium Cycle (The Cross-Coupling Engine): The primary C-C bond formation occurs here.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (this compound), forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this step.[4]

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The desired product, 5-Fluoro-2-(phenylethynyl)benzaldehyde, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

-

-

The Copper Cycle (Alkyne Activation): This cycle's role is to prepare the alkyne for coupling.

-

π-Alkyne Complex Formation: Copper(I) iodide coordinates with the terminal alkyne (phenylacetylene).

-

Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, increasing its acidity and forming the crucial copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.[5]

-

The synergy between these cycles allows the reaction to proceed efficiently at or near room temperature.[6]

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.

Rationale for Reagent Selection

-

Substrate (this compound): The C-I bond is the most reactive among aryl halides for oxidative addition to palladium, ensuring efficient reaction initiation. The electron-withdrawing fluoro and aldehyde groups can further enhance the reactivity of the aryl iodide.

-

Catalysts (PdCl₂(PPh₃)₂ / CuI): This is a classic and highly reliable catalyst system. Dichlorobis(triphenylphosphine)palladium(II) is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide is the standard co-catalyst for activating the alkyne.[6]

-

Base (Triethylamine, Et₃N): Triethylamine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also neutralizes the HI formed during the reaction.[1] It can also serve as the solvent.

-

Solvent (Tetrahydrofuran, THF): THF is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and the catalyst complexes. Using a co-solvent system with Et₃N ensures all components remain in solution.

Experimental Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde

This protocol details a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Sigma-Aldrich | |

| Phenylacetylene | >98% | Sigma-Aldrich | |

| Dichlorobis(triphenylphosphine)palladium(II) | Synthesis Grade | Strem Chemicals | Air-stable precatalyst |

| Copper(I) Iodide (CuI) | >99% | Acros Organics | Protect from light |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Sigma-Aldrich | Store over molecular sieves |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Inhibitor-free |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography |

| Ethyl Acetate | HPLC Grade | Fisher Sci. | Eluent for chromatography |

| Hexanes | HPLC Grade | Fisher Sci. | Eluent for chromatography |

| Nitrogen Gas (N₂) | High Purity | Local Supplier | For inert atmosphere |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen balloon setup

-

Syringes and needles

-

Condenser

-

Glass funnel and filter paper

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

Stoichiometry and Reagent Table

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 250.01 | 2.0 | 500 mg | 1.0 |

| Phenylacetylene | 102.13 | 2.2 | 225 mg (0.24 mL) | 1.1 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.04 | 28 mg | 0.02 (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | 0.02 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | - | 10 mL | Solvent |

| Tetrahydrofuran (THF) | 72.11 | - | 10 mL | Solvent |

Step-by-Step Procedure

A. Reaction Setup and Execution

-

Inert Atmosphere: To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add this compound (500 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Seal and Purge: Seal the flask with a rubber septum and purge with high-purity nitrogen for 10-15 minutes. This is critical as Pd(0) species are oxygen-sensitive.[1]

-

Solvent Addition: Using a syringe, add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL). Stir the mixture to dissolve the solids. The solution should turn into a pale yellow, slightly heterogeneous mixture.

-

Alkyne Addition: Add phenylacetylene (0.24 mL, 2.2 mmol) dropwise via syringe over 1-2 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

B. Reaction Monitoring

-

TLC Analysis: Monitor the reaction progress by TLC using a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Spot Visualization: Visualize the spots under UV light (254 nm). The starting material (this compound) will have a specific Rf value. As the reaction proceeds, a new, less polar spot corresponding to the product will appear at a higher Rf, and the starting material spot will diminish. The reaction is complete when the starting material spot is no longer visible.

C. Work-up and Isolation

-

Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Filtration: Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and amine salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove triethylamine, and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

D. Purification and Characterization

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Load the crude material onto the column and elute with a gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

-

Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Final Product: Evaporate the solvent to yield 5-Fluoro-2-(phenylethynyl)benzaldehyde as a pale yellow solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass [M+H]⁺ for C₁₅H₉FO is 225.07.

Workflow and Troubleshooting

Caption: Figure 2: Experimental Workflow.

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (Pd(0) oxidized); Wet solvents or reagents. | Ensure a fully inert atmosphere. Use freshly opened anhydrous solvents. |

| Formation of Side Product (Glaser Coupling) | Presence of oxygen promoting alkyne homocoupling. | Thoroughly degas solvents and purge the reaction vessel with N₂ or Argon before adding the catalyst.[1] |

| Dark Black Reaction Color | Palladium black formation (catalyst decomposition). | Improve stirring efficiency. Ensure all reagents are fully dissolved. Consider adding a phosphine ligand like PPh₃ to stabilize the catalyst. |

| Difficult Purification | Close Rf values of product and impurities. | Use a longer chromatography column and a shallower elution gradient for better separation. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

-

Reagent Handling: Phenylacetylene is flammable. Triethylamine is corrosive and has a strong odor. Handle all chemicals in a fume hood.

-

Inert Gas: Handle nitrogen gas cylinders with care and ensure they are properly secured.

-

Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional guidelines.

Conclusion

The Sonogashira coupling offers a highly efficient and reliable method for the synthesis of 5-Fluoro-2-(phenylethynyl)benzaldehyde. The protocol described herein is robust and provides a high yield of the desired product, which serves as a valuable intermediate for the development of novel pharmaceuticals and organic materials.[7][8] By understanding the underlying mechanism and paying careful attention to experimental conditions, particularly the maintenance of an inert atmosphere, researchers can successfully implement this powerful synthetic tool.

References

-

Organic Chemistry Portal. "Sonogashira Coupling". Available at: [Link]

-

Chemistry LibreTexts. "Sonogashira Coupling". Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

Wikipedia. "Sonogashira coupling". Available at: [Link]

-

Chen, Y., et al. (2024). "Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis". STAR Protocols. Available at: [Link]

-

Professor Dave Explains. (2019). "Sonogashira Coupling". YouTube. Available at: [Link]

-

Jadhav, G. N., & Shinde, V. S. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview". RSC Advances, 11(13), 7418–7444. Available at: [Link]

-

ResearchGate. "Optimization of reaction conditions for the Sonogashira reaction". Available at: [Link]

-

Li, Z., et al. (2018). "Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction". Molecules, 23(12), 3298. Available at: [Link]

-

Keglevich, G., et al. (2020). "Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide". Beilstein Journal of Organic Chemistry, 16, 2696–2706. Available at: [Link]

-

Grel, M., et al. (2022). "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins". Beilstein Journal of Organic Chemistry, 18, 280-289. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-iodobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block. The presence of an aldehyde functional group, coupled with the electronic nature of the fluoro-iodophenyl ring, presents unique challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Suzuki coupling of this compound, providing a foundational understanding for planning your experiments.

Q1: What are the recommended general starting conditions for a Suzuki coupling with this compound?

A1: For a robust starting point, we recommend using a Pd(II) pre-catalyst with a suitable phosphine ligand. A typical setup would involve 1-2 mol% of a catalyst like PdCl₂(dppf), 1.1-1.5 equivalents of your boronic acid or ester, and 2-3 equivalents of a mild inorganic base such as K₂CO₃ or K₃PO₄. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v). The reaction is typically heated to 80-100 °C and monitored by TLC or LC-MS for completion.

Q2: My reaction shows no conversion of the starting material. What are the most likely causes?

A2: A complete lack of reactivity in a Suzuki coupling almost always points to a fundamental issue with the catalytic cycle. The top three culprits are:

-

Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is the most common reason for catalyst death.[1] Pre-catalysts can also degrade upon prolonged storage.

-

Failed Pre-catalyst Activation: If you are using a Pd(II) source, it must be reduced to Pd(0) to enter the catalytic cycle. This reduction, sometimes facilitated by phosphine ligands or trace impurities, may fail.[1]

-

Incorrect Base or Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[2][3] If the base is insoluble or incompatible with the solvent system, this step will be inhibited.

Q3: How do I choose the right palladium catalyst and ligand for this specific substrate?

A3: Your substrate, this compound, is an electron-deficient aryl iodide. The C-I bond is highly reactive and readily undergoes oxidative addition, which is often the rate-determining step in Suzuki couplings.[4] Therefore, an extremely electron-rich ligand may not be strictly necessary. However, the choice of ligand is still critical for promoting the subsequent steps and ensuring stability.

-

For general screening: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with PPh₃ offers a good balance. PdCl₂(dppf) is also an excellent and highly reliable choice.[5]

-

For challenging couplings or to accelerate reductive elimination: Consider bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., PCy₃).[1][2] These can often improve yields and reaction times.

Q4: What are the most common side products, and how can I identify them?

A4: In addition to unreacted starting materials, you should watch for three primary side products:

-

Homocoupling of the Boronic Acid: This results in a biaryl dimer of the boronic acid partner. It's typically caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), leading to a competing catalytic cycle.[1] It can be identified by LC-MS as a product with a mass corresponding to (2 x R-group of boronic acid).

-

Protodeborylation: The boronic acid reacts with a proton source (often water) to release the corresponding arene. This is a common decomposition pathway.[6]

-

Dehalogenation: The starting this compound is reduced to 5-fluorobenzaldehyde. This occurs when a hydride source is present, which can reductively eliminate from the palladium intermediate.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization process.

| Problem | Potential Cause | Proposed Solution & Scientific Rationale |

| 1. Low or No Conversion of Starting Material | A. Inactive Catalyst / Incomplete Degassing | Solution: Rigorously degas your solvent and reaction setup. Use a "freeze-pump-thaw" method (3 cycles) for best results, or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use a fresh bottle of catalyst or a reliable pre-catalyst like a G3-Buchwald palladacycle. Rationale: Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides or promotes side reactions like homocoupling, effectively killing the primary catalytic cycle.[1] |

| B. Poor Substrate/Reagent Solubility | Solution: Screen alternative solvents. If using dioxane/water, try increasing the temperature. For highly nonpolar substrates, toluene may be effective. For more polar systems, DMF or 2-MeTHF can be excellent choices.[7] Rationale: All components, especially the base and the palladium complex, must have some solubility in the reaction medium for the catalytic cycle to proceed efficiently. Poor solubility can lead to slow reaction rates or complete failure. | |

| C. Inappropriate Base | Solution: Ensure your base is suitable. For this substrate, K₂CO₃ or Cs₂CO₃ in an aqueous/organic mixture are good starting points. If you suspect protodeborylation is an issue, switch to anhydrous conditions using K₃PO₄.[3][7] Rationale: The base's primary role is to form a boronate salt [-B(OH)₃]⁻, which is more nucleophilic and competent for transmetalation than the neutral boronic acid.[2] The choice of base impacts this equilibrium and the overall reaction rate. | |

| 2. Significant Side Product Formation | A. Homocoupling of Boronic Acid | Solution: Improve degassing (see 1A). Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from the inefficient in-situ reduction of Pd(II) pre-catalysts.[1] Rationale: Homocoupling is often driven by Pd(II) species reacting with two molecules of the boronic acid.[1] By minimizing oxygen and ensuring efficient generation of the active Pd(0) catalyst, this side reaction is suppressed. |

| B. Protodeborylation of Boronic Acid | Solution: Minimize water content by using an anhydrous base like K₃PO₄ or KF in an anhydrous solvent (e.g., dry THF or Toluene). Using a more stable boronic ester, such as a pinacol ester (Bpin), instead of the boronic acid can significantly increase stability.[1] Rationale: The C-B bond is susceptible to cleavage by protons (protodeborylation). This process is accelerated by heat and aqueous conditions. Reducing the proton source and using more robust boron reagents directly addresses this decomposition pathway. | |

| C. Dehalogenation of Aryl Iodide | Solution: This side reaction is less common with aryl iodides than with bromides but can occur. Ensure your solvent is not a hydride source (e.g., isopropanol). Use a non-coordinating base. Rationale: Dehalogenation occurs via the formation of a palladium-hydride species, which can arise from solvents or bases acting as hydride donors.[1] This intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product. | |

| 3. Decomposition of Starting Material or Product | A. Aldehyde Instability | Solution: Use a milder base and lower the reaction temperature. Switch from hydroxides or alkoxides to carbonates (K₂CO₃), bicarbonates (NaHCO₃), or potassium fluoride (KF).[2][6][7] Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time. Rationale: The aldehyde proton is weakly acidic and the carbonyl carbon is electrophilic. Strong bases can promote unwanted side reactions like aldol condensations or Cannizzaro reactions. Milder conditions preserve the integrity of this sensitive functional group. |

Section 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Purpose Suzuki Coupling

This protocol is a robust starting point for coupling this compound with a variety of arylboronic acids.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this process three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Sensitive Boronic Acids

This protocol uses anhydrous conditions to minimize protodeborylation.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (3 cycles).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1 mol% and XPhos, 2.2 mol%).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF) via syringe.

-

Reaction Execution: Heat the reaction to 100 °C and stir vigorously.

-

Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Section 4: Data Summary Tables

Table 1: Guide to Palladium Catalyst & Ligand Selection

| Catalyst System | Type | Key Characteristics & Best Use Case |

| Pd(PPh₃)₄ | Pd(0) Complex | General Purpose: A reliable, all-in-one Pd(0) source. Can be sensitive to air and heat. Good for initial screening. |

| Pd₂(dba)₃ + Ligand | Pd(0) Source | Versatile: Allows for flexible pairing with a wide range of phosphine ligands to tune reactivity. The dba complexes can degrade over time.[1] |

| Pd(OAc)₂ + Ligand | Pd(II) Pre-catalyst | Economical & Air-Stable: Requires in-situ reduction to Pd(0). A very common and cost-effective choice for large-scale synthesis. |

| PdCl₂(dppf) | Pd(II) Pre-catalyst | Highly Reliable: The dppf ligand is bidentate and provides a stable, active catalyst suitable for a broad range of substrates.[5] Excellent for difficult couplings. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, Electron-Rich | High Activity: Promote fast oxidative addition and reductive elimination.[9] Often allow for lower catalyst loadings and temperatures. Ideal for challenging or sterically hindered substrates. |

Table 2: Comparative Guide to Base Selection

| Base | Strength | Common Solvent(s) | Key Considerations |

| K₂CO₃, Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Workhorse Base: Generally effective and compatible with the aldehyde. Good first choice.[3] |

| Cs₂CO₃ | Moderate-Strong | Dioxane/H₂O, THF | Higher solubility in organic solvents can sometimes accelerate reactions. More expensive.[3] |

| K₃PO₄ | Moderate | Toluene, Dioxane, THF (often anhydrous) | Anhydrous Conditions: Excellent choice for preventing protodeborylation of sensitive boronic acids.[7] |

| KF | Mild | THF, Toluene | Base-Sensitive Substrates: Ideal when even mild carbonate bases might cause issues with sensitive functional groups.[2][6] |

| NaOH, KOH | Strong | Aqueous mixtures | Use with Caution: High basicity can promote side reactions with the aldehyde (e.g., aldol condensation). Generally not recommended for this substrate. |

Section 5: Visualization & Workflow Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

-

Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

-

ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

Technical Support Center: Purification of 5-Fluoro-2-iodobenzaldehyde Reaction Products

Welcome to the technical support center for the purification of 5-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this compound and achieve the desired purity for your downstream applications.

Understanding the Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its purification can be challenging due to the potential for various impurities to arise during its synthesis. The most common synthetic route involves the electrophilic iodination of 2-fluorobenzaldehyde. This reaction, while effective, can lead to a mixture of the desired product, unreacted starting materials, regioisomers, and byproducts. Furthermore, the aldehyde functional group is susceptible to oxidation, which can introduce acidic impurities into your product.

This guide will provide you with the necessary tools and knowledge to effectively address these challenges and obtain high-purity this compound.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: My crude product is a dark-colored oil/solid. What is the cause of the color and how can I remove it?

A1: The dark color in your crude product is likely due to the presence of residual iodine from the iodination reaction. This can be easily addressed by washing the crude product with a solution of a reducing agent. A common and effective method is to wash an organic solution of your crude product with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Q2: After purification, my NMR spectrum shows the presence of a significant amount of 2-fluorobenzaldehyde. How can I remove this starting material?

A2: The presence of unreacted 2-fluorobenzaldehyde is a common issue. Due to their similar polarities, separating it from this compound by column chromatography can be challenging. A more effective method is to use a bisulfite adduct formation. Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered off, leaving the non-aldehyde impurities in the solution. The pure aldehyde can then be regenerated from the adduct.[1] See the detailed protocol below.

Q3: I suspect my product is contaminated with the isomeric impurity, 2-fluoro-3-iodobenzaldehyde. How can I separate these isomers?

A3: The separation of regioisomers can be difficult. Careful column chromatography with a low-polarity eluent system is the most common approach. It is crucial to perform a thorough analysis of your fractions by TLC or HPLC to ensure you are collecting the pure desired isomer. For challenging separations, preparative HPLC may be necessary.

Q4: My purified product's purity decreases over time, and I notice a new peak in the HPLC that corresponds to a more polar compound. What is happening?

A4: The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid. This is a common degradation pathway for aldehydes. To minimize this, it is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique for aldehydes, it may not be the most suitable method for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. A similar compound, 2-fluoro-5-bromobenzaldehyde, is purified by vacuum distillation, suggesting that high vacuum and a short path distillation apparatus could potentially be used. However, column chromatography or recrystallization are generally milder and more effective methods for this compound.

Troubleshooting Guide

This section provides a more in-depth look at common problems you might encounter during the purification of this compound and offers solutions.

| Problem | Potential Cause | Troubleshooting Steps |

| Poor separation on column chromatography | - Inappropriate solvent system. - Co-elution of impurities. - Overloading of the column. | - Optimize the solvent system: Use TLC to find a solvent system that gives good separation between your product and impurities. A common starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[2] - Consider a different stationary phase: If silica gel does not provide adequate separation, you could try using alumina. - Reduce the amount of sample loaded: Overloading the column will lead to poor separation. |

| Product "oils out" during recrystallization | - The solvent is not ideal. - The solution is cooling too quickly. | - Select a different solvent or solvent system: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or a two-solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed). - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |

| Low recovery after recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution for a longer period to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |

| Bisulfite adduct does not precipitate | - The concentration of the bisulfite solution is too low. - The reaction time is insufficient. | - Use a freshly prepared, saturated solution of sodium bisulfite. - Increase the reaction time and ensure vigorous stirring to facilitate the reaction. |

| Low yield of regenerated aldehyde from the bisulfite adduct | - Incomplete regeneration of the aldehyde. | - Ensure the pH of the solution is sufficiently basic (pH > 10) during the regeneration step. - Extract the regenerated aldehyde thoroughly with an organic solvent. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure for the purification of aromatic aldehydes and is a good starting point for this compound.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with a low-polarity solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent if necessary.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

-

Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is particularly useful for removing non-aldehyde impurities.[1]

Materials:

-

Crude this compound

-

Methanol

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Beakers and flasks

Procedure:

-

Adduct Formation: Dissolve the crude product in a minimal amount of methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.

-

Isolation of Adduct: If a precipitate forms, filter the solid and wash it with diethyl ether. If no precipitate forms, proceed to the next step.

-

Washing: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove non-aldehyde impurities. Discard the organic layer.

-

Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add a saturated solution of sodium bicarbonate until the evolution of gas ceases and the solution is basic.

-

Extraction: Extract the regenerated this compound with diethyl ether.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

| Impurity | Structure | Origin | Typical Removal Method |

| 2-Fluorobenzaldehyde | C₇H₅FO | Unreacted starting material | Bisulfite washing, careful column chromatography |

| 2-Fluoro-3-iodobenzaldehyde | C₇H₄FIO | Isomeric byproduct of iodination | Careful column chromatography, preparative HPLC |

| 5-Fluoro-2-iodobenzoic acid | C₇H₄FIO₂ | Oxidation of the aldehyde | Washing with a mild base (e.g., NaHCO₃ solution) |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Excess iodinating agent | Washing with sodium thiosulfate solution |

| Succinimide | C₄H₅NO₂ | Byproduct of NIS reaction | Water wash |

Visualization of Purification Workflow

Caption: A decision tree for troubleshooting common purification issues.

References

-

PubChem. 2-Fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents.Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.

-

ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

Sources

Technical Support Center: Cross-Coupling Reactions with 5-Fluoro-2-iodobenzaldehyde

Welcome to the technical support center for researchers utilizing 5-Fluoro-2-iodobenzaldehyde in synthetic applications. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of aryl-aryl self-coupling (homocoupling) in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of this compound

This compound is a valuable synthetic intermediate due to its ortho-iodide, which provides a handle for carbon-carbon bond formation, and its electron-withdrawing fluoro and aldehyde functionalities, which modulate the electronic properties of the target molecule. However, these same features contribute to its primary challenge in cross-coupling chemistry: a high propensity for self-coupling to form 2,2'-difluoro-6,6'-diformylbiphenyl.

The high reactivity of the C-I bond facilitates rapid oxidative addition to Pd(0) catalysts, a crucial first step in most cross-coupling cycles.[1] If subsequent steps like transmetalation or migratory insertion are slow relative to this initial activation, the concentration of the Ar-Pd(II)-I intermediate increases, creating a kinetic environment ripe for self-coupling.

Frequently Asked Questions (FAQs)

Q1: My main byproduct is 2,2'-difluoro-6,6'-diformylbiphenyl. What is causing this? This is the classic homocoupling or self-coupling product. It primarily forms when two molecules of the palladium-activated aryl iodide intermediate react with each other before coupling with your desired partner. The generally accepted mechanism involves the oxidative addition of your aryl iodide (Ar-I) to a Pd(0) species to form an Ar-Pd(II)-I complex. Two of these complexes can then undergo a ligand exchange to form an Ar₂Pd(II) species, which reductively eliminates to yield the Ar-Ar homocoupled product and a Pd(II) species that must be reduced to re-enter the catalytic cycle.[2]

Q2: Why is my reaction so sluggish, with significant starting material remaining even after extended reaction times? While the C-I bond is reactive, the iodide leaving group can also act as a bridging ligand, forming inactive palladium dimers that halt the catalytic cycle.[3] Additionally, the benzaldehyde's carbonyl oxygen can sometimes coordinate to the palladium center, potentially forming an inactive resting state and inhibiting catalysis.

Q3: How important is degassing and maintaining an inert atmosphere? It is absolutely critical, especially in Suzuki reactions. Oxygen can promote the oxidative homocoupling of boronic acids, consuming your coupling partner and generating Pd(II) species that can lead to other side reactions.[3][4] Thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for reproducible, high-yielding results.

Q4: I see boronic acid homocoupling in my Suzuki reaction. Is this related to the aryl iodide homocoupling? It is a separate but related problem. The homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3] This side reaction consumes your nucleophile. By minimizing oxygen and ensuring an efficient Pd(0) catalytic cycle, you can suppress both pathways.

Troubleshooting Guides & Mechanistic Insights

This section provides detailed strategies for suppressing the self-coupling of this compound in three common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for forming biaryl bonds, but it is susceptible to the homocoupling of both the aryl halide and the boronic acid partner.[5]

The Competing Pathways

The key to success is to favor the rate of the productive catalytic cycle (k_cross) over the unproductive homocoupling pathway (k_homo).

Caption: Desired cross-coupling vs. competing homocoupling pathway.

Troubleshooting & Optimization Strategy

-

Ligand Selection is Paramount : The choice of phosphine ligand is the most critical factor. The goal is to use a ligand that accelerates reductive elimination from the Ar-Pd-Ar' intermediate.[6][7]

-

Recommendation : Employ bulky, electron-rich monodentate phosphine ligands. These ligands promote both the initial oxidative addition and the final, crucial reductive elimination step.[5][6] They tend to form monoligated Pd(0) species that are highly reactive.[1]

-

Avoid : Simple, less bulky ligands like PPh₃ can be less effective at preventing homocoupling in challenging systems.

-

-

Choice of Palladium Precatalyst : Using a well-defined, air-stable precatalyst ensures the efficient generation of the active Pd(0) species.

-

Recommendation : Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) are excellent choices. They activate under mild conditions and provide a high concentration of the active catalyst, helping to drive the desired reaction forward.

-

Caution : Starting with Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires in-situ reduction to Pd(0). This reduction step can sometimes be inefficient or be promoted by undesirable homocoupling of the boronic acid, complicating the reaction.[3]

-

-

Base and Solvent System : The base plays a crucial role in the transmetalation step.

-

Recommendation : A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.

-

Solvent : Anhydrous ethereal solvents like dioxane or THF, often with a small amount of water, are standard.[8] The water is necessary to hydrolyze the borate intermediate formed during transmetalation.

-

-

Protect the Boronic Acid : Electron-deficient boronic acids can be unstable and prone to protodeboronation.[8][9]

Summary of Recommended Suzuki Conditions

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst, efficient generation of active Pd(0). |

| Ligand | XPhos (or other Buchwald-type) | Bulky, e⁻-rich; accelerates reductive elimination.[5][6] |

| Base | K₃PO₄ (2-3 equiv.) | Effective for transmetalation without being overly harsh. |

| Solvent | Dioxane / H₂O (10:1) | Standard, effective solvent system for Suzuki couplings. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for catalyst turnover. |

| Atmosphere | Inert (Argon) | Prevents O₂-mediated decomposition and side reactions.[3] |

Guide 2: Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes and is fundamental in many areas of drug discovery and materials science.[10] The primary side reactions are the homocoupling of the aryl iodide (Ullmann-type coupling) and the oxidative homocoupling of the alkyne (Glaser coupling).

Troubleshooting & Optimization Strategy

-

Minimize Ullmann Coupling : This Pd- or Cu-mediated self-coupling of the aryl iodide is often promoted by higher temperatures.

-

Recommendation : Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60 °C).

-

-

Control Glaser Coupling : This side reaction is mediated by the copper co-catalyst in the presence of oxygen.

-

Recommendation :

-

Strictly Anaerobic Conditions : Thoroughly degas all solvents and reagents to remove oxygen.

-

Copper-Free Conditions : If Glaser coupling persists, consider a copper-free Sonogashira protocol. This often requires a different ligand/base system (e.g., a palladium/amine catalyst system) but completely eliminates this side reaction pathway.[10]

-

-

-

Ligand and Additive Choice :

-

Recommendation : Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) is standard. For more challenging substrates, specialized phosphine ligands may be required.

-

Base : An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both a base and a solvent.

-

Guide 3: Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[11] While aryl iodide homocoupling can occur, the more common challenges are often related to regioselectivity and catalyst stability.[11]

Troubleshooting & Optimization Strategy

-

Catalyst and Ligand System : The nature of the palladium-ligand complex is key.

-

Recommendation : For electron-deficient aryl iodides, a standard Pd(OAc)₂/PPh₃ system can be effective. If homocoupling is an issue, switching to a more electron-rich and bulky phosphine ligand can help promote the desired catalytic cycle over side reactions.[12]

-

-

Base and Additives :

-

Recommendation : An organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.

-

Additives : In some cases, particularly with less reactive partners, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields and reaction rates.

-

Validated Experimental Protocol: Suzuki Coupling

This protocol provides a robust starting point for coupling this compound while minimizing self-coupling.

Caption: Recommended experimental workflow for Suzuki coupling.

Step-by-Step Procedure

-